molecular formula C22H18N2OS B15018253 N-[(E)-(4-methoxyphenyl)methylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline

N-[(E)-(4-methoxyphenyl)methylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline

Cat. No.: B15018253
M. Wt: 358.5 g/mol
InChI Key: AANLPIMEZGYFJK-UHFFFAOYSA-N
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Description

(E)-1-(4-METHOXYPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE is an organic compound that features a methoxyphenyl group and a benzothiazolyl group connected through a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-METHOXYPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE typically involves the condensation of 4-methoxybenzaldehyde with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-METHOXYPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 4-methoxybenzoic acid, while reduction of the imine group may yield the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-METHOXYPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, this compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, derivatives of this compound may be investigated for their potential therapeutic applications, such as in the treatment of infectious diseases or cancer.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-1-(4-METHOXYPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE depends on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-METHOXYPHENYL)-N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE: Lacks the methyl group on the benzothiazole ring.

    (E)-1-(4-HYDROXYPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE: Has a hydroxyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group and the methyl-substituted benzothiazole ring in (E)-1-(4-METHOXYPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE may confer unique chemical and biological properties, such as increased lipophilicity or enhanced binding affinity to certain molecular targets.

Properties

Molecular Formula

C22H18N2OS

Molecular Weight

358.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine

InChI

InChI=1S/C22H18N2OS/c1-15-3-12-20-21(13-15)26-22(24-20)17-6-8-18(9-7-17)23-14-16-4-10-19(25-2)11-5-16/h3-14H,1-2H3

InChI Key

AANLPIMEZGYFJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)OC

Origin of Product

United States

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